molecular formula C22H32N2O8 B12787206 ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate CAS No. 66068-91-5

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate

Cat. No.: B12787206
CAS No.: 66068-91-5
M. Wt: 452.5 g/mol
InChI Key: ZBMVZFHMIFWWTC-CEAXSRTFSA-N
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Description

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an ammonium ion derived from a hydroxyphenyl and methyl-substituted ethyl group, paired with a tartrate anion. The chiral nature of the compound, indicated by the (R-(R*,R*)) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of 2-(hydroxyphenyl)-1-methyl ethylamine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve:

    Reaction Setup: Dissolving 2-(hydroxyphenyl)-1-methyl ethylamine in a suitable solvent such as ethanol or methanol.

    Addition of Tartaric Acid: Slowly adding tartaric acid to the solution while maintaining a constant temperature.

    Stirring and Heating: Stirring the mixture and heating it to a specific temperature to facilitate the reaction.

    Crystallization: Allowing the product to crystallize out of the solution, followed by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated crystallization processes to enhance yield and purity. The use of high-purity reagents and precise control of reaction parameters are critical to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of chiral catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxy-4-phenylbutanoate: Another chiral compound with similar structural features.

    ®-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-(phenylamino)carbonyl-1H-pyrrole-1-heptanoic acid: A compound with comparable chiral centers and functional groups.

Uniqueness

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate stands out due to its specific combination of hydroxyphenyl and tartrate moieties, which confer unique chemical and biological properties

Properties

CAS No.

66068-91-5

Molecular Formula

C22H32N2O8

Molecular Weight

452.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium

InChI

InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

ZBMVZFHMIFWWTC-CEAXSRTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

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